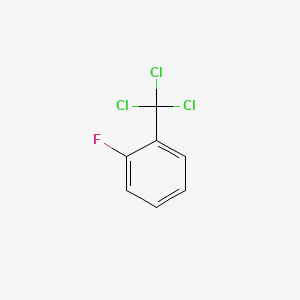

2-Fluorobenzotrichloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-2-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3F/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLVSNNSOWDQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(Cl)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060075 | |

| Record name | 2-Fluorobenzotrichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-98-2 | |

| Record name | 1-Fluoro-2-(trichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-fluoro-2-(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-fluoro-2-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Fluorobenzotrichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-fluoro-α,α,α-trichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorobenzotrichloride (CAS No. 488-98-2)

Abstract

2-Fluorobenzotrichloride, also known as 1-fluoro-2-(trichloromethyl)benzene, is a halogenated aromatic compound of significant interest in synthetic chemistry.[1][2] Its unique molecular architecture, featuring a trichloromethyl group ortho to a fluorine atom on a benzene ring, imparts a distinct reactivity profile that makes it a valuable intermediate and building block.[1] This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, synthesis, key chemical transformations, and applications, with a particular focus on its role in the synthesis of pharmaceuticals and agrochemicals.[1] We will explore the mechanistic underpinnings of its reactivity, provide validated analytical methodologies for its characterization, and detail critical safety and handling protocols.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow clear liquid at room temperature.[1][3] The presence of both fluorine and chlorine atoms on the benzene ring significantly influences its physical and chemical properties. The high electronegativity of the fluorine atom and the bulky trichloromethyl group are key determinants of its reactivity and interaction with other molecules. A summary of its core properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 488-98-2 | [1][4] |

| Molecular Formula | C₇H₄Cl₃F | [1][4] |

| Molecular Weight | 213.46 g/mol | [1][4] |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Density | 1.48 g/mL (approx.) | [1] |

| Boiling Point | 75 °C at 5.3 mmHg | [1] |

| Melting Point | -20 °C | [3] |

| Refractive Index (n20/D) | 1.55 (approx.) | [1] |

| Purity | ≥ 98% (by GC) | [1] |

| Synonyms | 2-Fluoro-α,α,α-trichlorotoluene, 1-Fluoro-2-(trichloromethyl)benzene | [1][5][6] |

Spectroscopic data is crucial for the unambiguous identification and quality control of this compound. Key spectral features are available from various databases.[7][8] While specific spectra are best consulted directly from reference sources, typical ¹H NMR, ¹³C NMR, and IR spectral characteristics can be inferred from its structure. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The trichloromethyl carbon would appear as a distinct singlet in the ¹³C NMR spectrum. The IR spectrum would show characteristic C-F, C-Cl, and aromatic C-H and C=C stretching vibrations.[9]

Synthesis and Manufacturing

The industrial synthesis of this compound typically involves the free-radical chlorination of 2-fluorotoluene. This process is generally carried out under UV irradiation, which initiates the reaction.

A general representation of this synthesis is as follows:

-

Step 1: 2-Fluorotoluene is introduced into a suitable reactor.

-

Step 2: Chlorine gas is bubbled through the liquid 2-fluorotoluene.

-

Step 3: The reaction mixture is exposed to a UV light source to generate chlorine radicals.

-

Step 4: The radicals abstract hydrogen atoms from the methyl group of 2-fluorotoluene, leading to the formation of a benzyl radical.

-

Step 5: This radical then reacts with molecular chlorine in a chain reaction, leading to the stepwise replacement of all three hydrogen atoms with chlorine atoms to yield this compound.[10]

The reaction is carefully controlled to prevent over-chlorination of the aromatic ring. The crude product is then purified, typically by fractional distillation under reduced pressure, to achieve the desired purity.[10]

Caption: Workflow for the synthesis of this compound.

Key Reactions and Mechanistic Insights

The trichloromethyl group in this compound is the primary site of its reactivity, serving as a precursor to other functional groups.

Hydrolysis to 2-Fluorobenzoyl Chloride

One of the most important reactions of this compound is its hydrolysis to form 2-fluorobenzoyl chloride (CAS No. 393-52-2). This transformation is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃), in the presence of a controlled amount of water.[10][11]

Reaction: C₆H₄(F)CCl₃ + H₂O --(FeCl₃)--> C₆H₄(F)COCl + 2HCl

This reaction is mechanistically significant. The Lewis acid catalyst polarizes one of the C-Cl bonds, making the carbon atom more susceptible to nucleophilic attack by water. Subsequent elimination of HCl leads to the formation of the acid chloride. 2-Fluorobenzoyl chloride is itself a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[11]

Conversion to 2-Fluorobenzotrifluoride

This compound can be converted to 2-fluorobenzotrifluoride (CAS No. 392-85-8) through a halogen exchange reaction (halex reaction). This is typically achieved by treating it with a source of fluoride ions, such as hydrogen fluoride (HF), often under pressure and at elevated temperatures.

Reaction: C₆H₄(F)CCl₃ + 3HF --> C₆H₄(F)CF₃ + 3HCl

This reaction underscores the utility of this compound as a precursor to trifluoromethylated aromatic compounds, which are of immense interest in drug development due to the unique properties conferred by the trifluoromethyl group.[12][13]

Caption: Key chemical transformations of this compound.

Applications in Medicinal Chemistry and Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[12][13] this compound serves as a key starting material for introducing fluorine-containing moieties into complex molecules.[1]

-

Precursor to Trifluoromethyl Groups: As detailed above, its conversion to 2-fluorobenzotrifluoride provides a route to the valuable 2-fluorobenzotrifluoride building block. The trifluoromethyl group is a common feature in many modern pharmaceuticals, where it can act as a lipophilic hydrogen bond donor and block metabolic oxidation.[12][14]

-

Synthesis of Fluorinated Active Pharmaceutical Ingredients (APIs): Through its conversion to 2-fluorobenzoyl chloride and other derivatives, it serves as an intermediate in the synthesis of various APIs.[1] The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[13]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is also used in the synthesis of advanced herbicides and insecticides, where the fluorine atom can enhance the compound's efficacy and stability.[1]

Analytical Characterization Techniques

Ensuring the purity and identity of this compound is critical for its intended applications. A combination of chromatographic and spectroscopic methods is typically employed.

Protocol: Purity Assessment by Gas Chromatography (GC)

This method is suitable for determining the purity of this compound and identifying any volatile impurities.[15]

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate.

-

Sample Preparation: Dilute the sample of this compound in a suitable solvent (e.g., acetone or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Injection Volume: 1 µL.

-

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate precautions.[5]

-

Hazard Statements: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[16] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[16][17]

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[16]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[16][18]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Recommended storage temperature is between 2 - 8 °C.[1]

-

Toxicological Data: Detailed toxicological studies are limited. However, due to its reactive nature and the presence of chlorine and fluorine, it should be treated as a toxic substance.[17]

Conclusion

This compound (CAS No. 488-98-2) is a versatile and reactive chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its value lies in the strategic placement of a fluorine atom and a trichloromethyl group on an aromatic ring, which allows for its conversion into other important building blocks like 2-fluorobenzoyl chloride and 2-fluorobenzotrifluoride. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzene, 1-fluoro-2-(trichloromethyl)- | C7H4Cl3F | CID 68104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 488-98-2 [sigmaaldrich.com]

- 6. This compound | 488-98-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound(488-98-2) IR Spectrum [m.chemicalbook.com]

- 8. This compound(488-98-2) 1H NMR [m.chemicalbook.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. 2-CHLORO-4-FLUOROBENZOTRICHLORIDE - Safety Data Sheet [chemicalbook.com]

Molecular Architecture: An Interplay of Steric and Electronic Forces

An In-depth Technical Guide to the Molecular Structure of 1-Fluoro-2-(trichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed examination of the molecular architecture, properties, and synthetic utility of 1-fluoro-2-(trichloromethyl)benzene (CAS No. 488-98-2). As a valued building block in modern organic synthesis, a comprehensive understanding of its structural nuances is critical for its effective application. This document moves beyond basic data to provide actionable insights grounded in established chemical principles, empowering researchers to leverage this molecule's full potential in pharmaceutical, agrochemical, and materials science discovery.

1-Fluoro-2-(trichloromethyl)benzene, also known as 2-fluorobenzotrichloride, is a halogenated aromatic compound with the molecular formula C₇H₄Cl₃F.[1][2][3] Its structure is defined by the ortho-positioning of a highly electronegative fluorine atom and a sterically demanding trichloromethyl group on a benzene ring. This specific arrangement creates a unique electronic and conformational landscape that dictates its reactivity.

-

Electronic Effects: The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The trichloromethyl group is also strongly electron-withdrawing. The cumulative effect is a significantly electron-deficient (deactivated) aromatic ring, which influences its susceptibility to electrophilic and nucleophilic attack.

-

Steric Hindrance: The bulky trichloromethyl group, with its three chlorine atoms, imposes considerable steric strain on the adjacent fluorine atom. This interaction influences the rotational barrier of the -CCl₃ group and can affect the accessibility of adjacent sites on the ring for chemical reactions.

Data Compendium: Physicochemical Properties

A summary of key quantitative data for 1-fluoro-2-(trichloromethyl)benzene is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 488-98-2 | [1][2][4] |

| Molecular Formula | C₇H₄Cl₃F | [1][2][3] |

| Molecular Weight | 213.46 g/mol | [1][2][5] |

| Appearance | Clear, colorless liquid | [4][5][6] |

| Boiling Point | 75 °C @ 5 mm Hg | [5][7] |

| Density | ~1.45 - 1.47 g/mL at 25 °C | [6][7] |

| Refractive Index | n20/D ~1.543 | [6][7] |

| Purity (Typical) | 97-99% | [4][6] |

Spectroscopic Signature: A Roadmap for Characterization

Empirical confirmation of the molecular structure relies on a combination of spectroscopic techniques. While specific spectral data requires experimental acquisition, the expected signature for 1-fluoro-2-(trichloromethyl)benzene can be confidently predicted.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region for the four ring protons. The proximity of the fluorine atom will introduce significant ¹H-¹⁹F coupling, further splitting these signals.

-

¹³C NMR: The spectrum will display seven distinct carbon signals (six aromatic, one aliphatic for the -CCl₃ group). The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JC-F), a hallmark of fluorinated aromatics.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing insight into the electronic environment of the fluorine atom.

-

-

Mass Spectrometry (MS): Electron ionization MS will show a molecular ion peak (M⁺) and a characteristic isotopic cluster pattern resulting from the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Fragmentation will likely involve the loss of chlorine radicals.

-

Infrared (IR) Spectroscopy: Key absorption bands will include C-F stretching, C-Cl stretching, and aromatic C=C and C-H stretching vibrations, confirming the presence of the key functional groups.

Synthetic Pathways and Field-Proven Protocols

The most direct and industrially viable route to 1-fluoro-2-(trichloromethyl)benzene is the free-radical chlorination of 2-fluorotoluene. This reaction proceeds via a chain mechanism initiated by light or a chemical initiator.

Experimental Protocol: Synthesis from 2-Fluorotoluene

This protocol describes a laboratory-scale synthesis. The causality behind experimental choices is highlighted to ensure a self-validating and reproducible workflow.

Core Principle: The benzylic protons of 2-fluorotoluene are susceptible to abstraction by chlorine radicals. The reaction is allowed to proceed until all three benzylic protons are replaced by chlorine atoms. Using a radical initiator ensures the reaction can be conducted at a controlled temperature without the need for UV light.

Materials:

-

2-Fluorotoluene

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Anhydrous, inert solvent (e.g., carbon tetrachloride or dichlorobenzene)

Step-by-Step Methodology:

-

System Preparation: Assemble a three-necked, round-bottom flask fitted with a reflux condenser, a dropping funnel (for SO₂Cl₂), and a nitrogen inlet. The entire apparatus must be flame-dried to exclude moisture, which can react with the chlorinating agent.

-

Reagent Charging: Charge the flask with 2-fluorotoluene, the inert solvent, and a catalytic amount of AIBN or BPO.

-

Inert Atmosphere: Purge the system with nitrogen to remove oxygen, which can interfere with radical chain reactions.

-

Initiation: Heat the mixture to reflux (typically ~80 °C for AIBN). This thermal decomposition of the initiator generates the initial radical population required to start the chlorination chain reaction.

-

Chlorination: Add sulfuryl chloride dropwise to the refluxing solution. The rate of addition must be carefully controlled to manage the exothermic reaction and prevent dangerous pressure buildup.

-

Reaction Monitoring: Track the reaction's progress using Gas Chromatography (GC) or ¹H NMR by analyzing small aliquots. The disappearance of the methyl signal of 2-fluorotoluene and the appearance of the product signal indicate conversion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add water to quench any unreacted sulfuryl chloride. Transfer the mixture to a separatory funnel.

-

Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize HCl byproduct) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Final Isolation: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure 1-fluoro-2-(trichloromethyl)benzene.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 1-fluoro-2-(trichloromethyl)benzene.

Reactivity Profile and Synthetic Applications

1-Fluoro-2-(trichloromethyl)benzene serves as a versatile intermediate, primarily due to the distinct reactivity of its functional groups.[4][8] Its utility in the synthesis of pharmaceuticals and agrochemicals stems from its role as a fluorinated building block.[9][10][11]

-

Hydrolysis of the Trichloromethyl Group: The -CCl₃ group is a synthetic equivalent of a carboxylic acid. Under aqueous acidic or basic conditions, it can be hydrolyzed to form 2-fluorobenzoic acid, a valuable intermediate in its own right.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is activated towards SNAr. Strong nucleophiles can displace the fluorine atom, although this often requires forcing conditions. The positions ortho and para to the electron-withdrawing groups are the most activated sites. This pathway is a known strategy for synthesizing substituted diamines from fluoronitrobenzene precursors.[12]

-

Further Halogen Exchange: The chlorine atoms on the trichloromethyl group can be exchanged for fluorine using fluorinating agents like antimony trifluoride (Swarts reaction) to generate 1-fluoro-2-(trifluoromethyl)benzene.

Key Reactive Sites Diagram

Caption: Logical relationships of the primary reactive sites.

References

- 1. appchemical.com [appchemical.com]

- 2. 1-FLUORO-2-(TRICHLOROMETHYL)BENZENE | CAS 488-98-2 [matrix-fine-chemicals.com]

- 3. scbt.com [scbt.com]

- 4. 1-Fluoro-2-(trichloromethyl)benzene | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 488-98-2 [chemicalbook.com]

- 8. innospk.com [innospk.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. lookchem.com [lookchem.com]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of 2-Fluorobenzotrichloride

Foreword: The Strategic Importance of 2-Fluorobenzotrichloride

This compound (CAS No. 488-98-2), also known as 1-fluoro-2-(trichloromethyl)benzene, is a pivotal chemical intermediate whose value is underscored by its versatile applications across multiple high-stakes industries.[1] As a highly functionalized aromatic compound, it serves as an essential building block in the synthesis of advanced pharmaceuticals, next-generation agrochemicals, and various specialty chemicals.[1][2] The strategic introduction of a fluorine atom and a reactive trichloromethyl group onto the benzene ring imparts unique properties to derivative molecules, often enhancing their biological efficacy, metabolic stability, and overall performance.[2] This guide offers an in-depth exploration of the primary synthesis pathway for this compound, providing researchers, chemists, and drug development professionals with the technical insights required for its efficient and safe production.

Chapter 1: The Principal Synthesis Pathway: Free-Radical Photochlorination of 2-Fluorotoluene

The most industrially viable and scientifically established method for producing this compound is the exhaustive free-radical chlorination of the methyl side-chain of 2-fluorotoluene. This process is a classic example of benzylic halogenation, a reaction driven by the relative stability of the intermediate benzyl radical.[3]

The Underlying Mechanism: A Step-by-Step Analysis

The reaction proceeds via a free-radical chain mechanism, which is typically initiated by ultraviolet (UV) light.[3] This mechanism can be dissected into three distinct phases: initiation, propagation, and termination.

-

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) under UV irradiation. The energy from the photons overcomes the Cl-Cl bond energy, generating two highly reactive chlorine free radicals (Cl•).[3][4][5]

-

Propagation: This is a two-step cyclic phase where the product is formed, and the radical is regenerated.

-

A chlorine radical abstracts a hydrogen atom from the methyl group of 2-fluorotoluene. This is the rate-determining step and results in the formation of a stable 2-fluorobenzyl radical and a molecule of hydrogen chloride (HCl).

-

The newly formed 2-fluorobenzyl radical then reacts with another molecule of Cl₂. It abstracts a chlorine atom to form 2-fluorobenzyl chloride and regenerates a chlorine radical, which can then participate in another cycle. This propagation cycle repeats two more times, sequentially replacing the remaining two hydrogen atoms on the methyl group to first yield 2-fluorobenzylidene dichloride and finally the desired this compound.

-

-

Termination: The chain reaction ceases when two free radicals combine to form a stable, non-radical species. This can occur through the combination of two chlorine radicals, two 2-fluorobenzyl-type radicals, or a chlorine radical with an organic radical.[3]

Caption: Free-radical chlorination mechanism for 2-fluorotoluene.

Field-Proven Experimental Protocol

This protocol is adapted from established industrial practices for the photochlorination of substituted toluenes.[6][7]

Materials & Equipment:

-

Multi-necked reaction vessel equipped with a reflux condenser, gas inlet tube, thermometer, and a port for a UV immersion lamp.

-

UV lamp (e.g., medium-pressure mercury vapor lamp).

-

Gas flow controller for chlorine.

-

Scrubber system for waste HCl and unreacted chlorine (e.g., NaOH solution).

-

Heating mantle with temperature controller and magnetic stirrer.

-

2-Fluorotoluene (starting material).

-

Chlorine gas (reagent).

-

Nitrogen gas (for purging).

-

Gas Chromatography (GC) system for reaction monitoring.

Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

Reactor Setup: The reaction vessel is charged with 2-fluorotoluene. The system is assembled and purged with nitrogen to remove air and moisture.

-

Heating: The reactant is heated to the target temperature, typically in the range of 80-120°C.

-

Initiation & Chlorination: The UV lamp is switched on to initiate the reaction. Chlorine gas is then introduced subsurface into the stirred liquid at a controlled rate. The reaction is exothermic, and cooling may be required to maintain the desired temperature.[6]

-

Reaction Monitoring: The progress of the reaction is meticulously monitored by GC. Samples are taken periodically to analyze the disappearance of 2-fluorotoluene and the sequential appearance of 2-fluorobenzyl chloride, 2-fluorobenzylidene dichloride, and finally this compound.

-

Completion: The reaction is considered complete when the concentration of the starting material and intermediate chlorinated species falls below a predetermined threshold (e.g., <1%).

-

Work-up: The chlorine supply and UV lamp are turned off. The reaction mixture is purged with nitrogen gas to remove residual HCl and unreacted chlorine.

-

Purification: The crude product is purified by vacuum distillation to yield high-purity this compound.[8][9][10]

Critical Process Parameters and Data

The efficiency and selectivity of the photochlorination process are highly dependent on several key parameters. High yields and purity, often exceeding 99%, are achievable under optimized conditions, as demonstrated in analogous processes.[6]

| Parameter | Typical Range | Rationale & Causality |

| Temperature | 80 - 120 °C | Balances reaction rate against potential side reactions. Lower temperatures decrease the rate, while excessively high temperatures can promote unwanted ring chlorination. |

| Chlorine Molar Ratio | > 3:1 (Cl₂:Substrate) | A stoichiometric amount of 3 moles of Cl₂ is required per mole of 2-fluorotoluene. An excess is used to drive the reaction to completion. |

| UV Wavelength | 300-400 nm | This range provides sufficient energy to cleave the Cl-Cl bond without damaging the aromatic ring. |

| Reaction Time | 6 - 12 hours | Highly dependent on batch size, chlorine flow rate, and light intensity. Monitored to completion by GC. |

| Purity (Post-Distillation) | > 99% | Vacuum distillation is effective at separating the product from non-volatile impurities and any remaining intermediates. |

| Yield | > 95% | High yields are typical for this type of benzylic chlorination when run to completion. |

Chapter 2: Analytical Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and quality of the synthesized this compound. A multi-faceted approach ensures that the final product meets the stringent requirements for its use in pharmaceutical and agrochemical applications.

-

Gas Chromatography (GC): This is the primary technique for determining the purity of the final product and quantifying any residual starting material or chlorinated intermediates.[11] It provides a precise measure of the area percentage of the main component.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the unequivocal identification of the product and any potential impurities by comparing their mass spectra to reference libraries.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation, confirming that chlorination has occurred exclusively on the methyl group and that the aromatic structure remains intact.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of characteristic functional groups and the absence of hydroxyl groups that would indicate hydrolysis.

Chapter 3: Safety and Handling

The synthesis of this compound involves hazardous materials and conditions that demand strict adherence to safety protocols.

-

Reagent Hazards: Chlorine gas is extremely toxic, corrosive, and a strong oxidizing agent. 2-Fluorotoluene is a flammable liquid.[13] All handling must be performed in a well-ventilated chemical fume hood.

-

Reaction Hazards: The reaction is exothermic and can lead to a runaway reaction if not properly controlled. It also produces large volumes of corrosive HCl gas, which must be neutralized in a scrubber.

-

Product Hazards: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory. A respirator with an acid gas cartridge may be necessary when handling chlorine.

By understanding the reaction mechanism, carefully controlling process parameters, and adhering to strict analytical and safety standards, researchers and manufacturers can reliably produce high-quality this compound for its many critical applications.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 7. WO2006069108A1 - Photochlorination and fluorination process for preparation of fluorine-containing hydrocarbons - Google Patents [patents.google.com]

- 8. This compound | 488-98-2 [chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. This compound | 488-98-2 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Page loading... [wap.guidechem.com]

Introduction: Defining the Molecular Blueprint of 2-Fluorobenzotrichloride

An In-depth Technical Guide to the Spectroscopic Data of 2-Fluorobenzotrichloride

This compound (CAS No. 488-98-2), with the molecular formula C₇H₄Cl₃F, is a pivotal intermediate in the synthesis of fine chemicals, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from the unique reactivity conferred by the trichloromethyl group and the electronic influence of the ortho-fluorine substituent.[2] For researchers and drug development professionals, rigorous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the molecular identity of this compound.

As a Senior Application Scientist, my approach is not merely to present data, but to explain the causality behind the experimental choices and the logic of spectral interpretation. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. When combined, they form a self-validating system that ensures the material's identity and quality, a critical requirement for reproducible, high-stakes research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of magnetically active nuclei. For this compound, we examine the ¹H, ¹³C, and ¹⁹F spectra to construct a detailed map of its atomic framework.

Expertise & Experience: The Rationale Behind NMR Analysis

The choice to perform ¹H, ¹³C, and ¹⁹F NMR is deliberate. ¹H NMR reveals the disposition of protons on the aromatic ring, whose chemical shifts and coupling patterns are highly sensitive to the electron-withdrawing effects of the -CCl₃ and fluorine substituents. ¹³C NMR maps the carbon skeleton, definitively locating the quaternary carbons bonded to the fluorine and the trichloromethyl group. Finally, ¹⁹F NMR, a highly sensitive technique, provides a direct and unambiguous signal for the fluorine atom, serving as a crucial identity test for fluorinated compounds.[3][4] The combination of these experiments allows for a complete and unambiguous assignment of the molecule's structure.

Experimental Protocol: High-Resolution NMR Spectroscopy

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation: Approximately 15-20 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.[5]

-

¹H NMR Acquisition: A standard pulse program is used with a spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. 16-32 scans are typically averaged.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used with a spectral width of ~220 ppm. A longer relaxation delay (5 seconds) and a larger number of scans (1024-2048) are required due to the low natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: A standard single-pulse experiment is performed, with proton decoupling. The chemical shifts are referenced externally to a standard like CFCl₃ (0 ppm).[6]

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum displays signals corresponding to the four protons on the substituted benzene ring. The electron-withdrawing nature of both the fluorine and trichloromethyl groups causes the protons to be deshielded, shifting their resonances downfield.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| ~7.92 | H-6 | Triplet of doublets (td) | J_H-H ≈ 7.9 Hz, J_H-F ≈ 5.5 Hz |

| ~7.44 | H-4 | Multiplet (m) | - |

| ~7.17 | H-3 / H-5 | Multiplet (m) | - |

Note: Precise assignments and multiplicities can be complex due to overlapping signals and long-range couplings. The data presented is based on available reference spectra.[5][7]

The proton ortho to the -CCl₃ group (H-6) is expected to be the most downfield due to the combined deshielding effects of the adjacent trichloromethyl group and the fluorine atom. The remaining protons appear as a complex multiplet system.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~160 (d, ¹J_C-F ≈ 250 Hz) | C-2 |

| ~135-140 | C-1 |

| ~132 | Aromatic CH |

| ~128 | Aromatic CH |

| ~125 (d, J_C-F ≈ 4 Hz) | Aromatic CH |

| ~116 (d, ²J_C-F ≈ 22 Hz) | Aromatic CH |

| ~95 | C-CCl₃ |

(Note: These are estimated values based on typical shifts and C-F coupling constants for similar structures. Specific data for this compound is available from spectral databases.)[8]

The most notable feature is the carbon attached to the fluorine (C-2), which appears as a large doublet due to one-bond C-F coupling (¹J_C-F). The carbons ortho and meta to the fluorine also exhibit smaller C-F couplings. The quaternary carbon of the -CCl₃ group is typically found further downfield.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound(488-98-2) IR Spectrum [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. This compound(488-98-2) 1H NMR [m.chemicalbook.com]

- 8. This compound(488-98-2) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Fluorobenzotrichloride

This guide provides a comprehensive overview of the synthesis of 2-Fluorobenzotrichloride (CAS 488-98-2), a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1] We will delve into the core synthetic methodologies, reaction mechanisms, and practical experimental protocols, offering insights grounded in established chemical principles and validated through literature.

Introduction: The Significance of this compound

This compound, also known as 1-fluoro-2-(trichloromethyl)benzene, is a highly functionalized aromatic compound. Its utility stems from the presence of both a fluorine atom and a trichloromethyl group on the benzene ring.[1] The fluorine atom can significantly alter the physicochemical and biological properties of derivative molecules, often enhancing their efficacy and stability.[1] The reactive trichloromethyl group serves as a versatile handle for a variety of chemical transformations, making it an invaluable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound [2][3][4]

| Property | Value |

| Molecular Formula | C₇H₄Cl₃F |

| Molecular Weight | 213.46 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 75 °C at 5 mm Hg |

| Density | 1.453 g/mL at 25 °C |

| Refractive Index | n20/D 1.543 |

| Melting Point | -20 °C |

| Flash Point | 102.6 °C |

Core Synthesis Methodology: Free-Radical Chlorination of 2-Fluorotoluene

The most prevalent and industrially viable method for the synthesis of this compound is the free-radical chlorination of 2-fluorotoluene. This process involves the sequential substitution of the three hydrogen atoms on the methyl group of 2-fluorotoluene with chlorine atoms. The reaction proceeds via a free-radical chain mechanism, which can be initiated by ultraviolet (UV) light (photochlorination) or by chemical radical initiators.

Reaction Mechanism: A Step-by-Step Look

The free-radical chlorination of 2-fluorotoluene follows a classic chain reaction mechanism consisting of three key stages: initiation, propagation, and termination.

Caption: Free-radical chlorination mechanism of 2-fluorotoluene.

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light or heat.

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-fluorotoluene, forming a 2-fluorobenzyl radical and hydrogen chloride (HCl). This benzylic radical is stabilized by resonance with the aromatic ring. The 2-fluorobenzyl radical then reacts with another molecule of chlorine to yield 2-fluorobenzyl chloride and a new chlorine radical, which continues the chain reaction. This process repeats to form 2-fluorobenzal dichloride and finally this compound.

-

Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur through the combination of two chlorine radicals, a chlorine radical and a 2-fluorobenzyl radical, or two 2-fluorobenzyl radicals.

Experimental Protocols for the Synthesis of this compound

Two primary methodologies are employed for the free-radical chlorination of 2-fluorotoluene: photochemical chlorination and chlorination using a chemical initiator.

Method 1: Photochemical Chlorination

This method utilizes UV light to initiate the chlorination reaction and is reported to achieve high yields.[2]

Experimental Workflow:

Caption: Workflow for the photochemical synthesis of this compound.

Step-by-Step Protocol:

-

Reactor Setup: A reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a UV lamp (e.g., a metal halide lamp) is charged with 2-fluorotoluene.

-

Reaction Initiation: The reactor is heated to a temperature between 100-200 °C.[5] Once the desired temperature is reached, the UV lamp is turned on to initiate the reaction.

-

Chlorination: Chlorine gas is introduced into the reaction mixture through the gas inlet tube at a controlled rate.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to track the disappearance of 2-fluorotoluene and the appearance of the chlorinated intermediates and the final product. The reaction is considered complete when the starting material is consumed.

-

Workup: Once the reaction is complete, the chlorine gas flow and the UV lamp are turned off. The reaction mixture is cooled to room temperature.

-

Purging: The crude product is purged with an inert gas, such as nitrogen, to remove any dissolved hydrogen chloride and unreacted chlorine.

-

Purification: The crude this compound is purified by vacuum distillation to separate it from any remaining starting material, intermediates, and byproducts. A yield of up to 95.2% has been reported for this method.[2]

Method 2: Chlorination with a Chemical Initiator

This method employs a chemical radical initiator, such as azodiisobutyronitrile (AIBN), to start the chlorination process. A patent for the synthesis of the related o-fluorobenzoyl chloride describes an initial chlorination step of o-fluorotoluene using AIBN.[6]

Experimental Workflow:

Caption: Workflow for the AIBN-initiated synthesis of this compound.

Step-by-Step Protocol:

-

Reactor Setup: A reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a stirrer is charged with 2-fluorotoluene and a catalytic amount of azodiisobutyronitrile (AIBN).

-

Reaction Initiation: The mixture is heated to a temperature of 90-100 °C with stirring.[6] At this temperature, AIBN decomposes to generate radicals, which initiate the chlorination chain reaction.

-

Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate.

-

Reaction Monitoring: The reaction is monitored by GC to determine the extent of conversion of 2-fluorotoluene to this compound.

-

Workup: Upon completion, the chlorine gas supply is stopped, and the reaction mixture is allowed to cool to room temperature.

-

Purging: The crude product is purged with nitrogen to remove residual HCl and chlorine.

-

Purification: The final product is purified by vacuum distillation.

Alternative Synthetic Route

An alternative, though less common, method involves the use of a catalyst such as phosphorus pentachloride at elevated temperatures.[2]

Reaction Conditions:

-

Reactants: 2-Fluorotoluene and chlorine gas

-

Catalyst: Phosphorus pentachloride

-

Temperature: 210 °C

This method avoids the need for a UV lamp or a radical initiator but requires a higher reaction temperature.

Safety Considerations

-

Chlorine Gas: Chlorine is a toxic and corrosive gas. All manipulations should be carried out in a well-ventilated fume hood.

-

Hydrogen Chloride: Hydrogen chloride gas is a corrosive byproduct of the reaction. Appropriate scrubbing systems should be in place to neutralize the off-gases.

-

High Temperatures: The reactions are often carried out at elevated temperatures, requiring appropriate safety precautions to prevent burns.

-

UV Radiation: When using the photochemical method, proper shielding is necessary to avoid exposure to harmful UV radiation.

Conclusion

The synthesis of this compound is most effectively achieved through the free-radical chlorination of 2-fluorotoluene. Both photochemical and chemically initiated methods offer viable routes to this important intermediate. The choice of method will depend on the available equipment and desired scale of production. Careful control of reaction parameters and adherence to safety protocols are essential for a successful and safe synthesis.

References

An In-depth Technical Guide to the Safe Handling and Management of 2-Fluorobenzotrichloride

Introduction: Understanding the Compound and Context

2-Fluorobenzotrichloride (CAS No. 488-98-2), also known as 1-Fluoro-2-(trichloromethyl)benzene, is a halogenated toluene derivative utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its trifluoromethyl group serves as a crucial building block in medicinal chemistry, often incorporated to enhance metabolic stability, binding affinity, or lipophilicity of a target molecule. While its utility is significant, the inherent reactivity and toxicological profile of this compound necessitate a comprehensive understanding of its hazards and rigorous adherence to safety protocols.

This guide is designed to move beyond a simple checklist of precautions. It provides a technical framework for researchers and drug development professionals to build a self-validating system of safety. The core principle is causality: understanding why a specific protocol is necessary is paramount to its consistent and effective implementation. This document synthesizes data from safety data sheets (SDS), regulatory guidelines, and emergency response protocols to offer a field-proven approach to managing the risks associated with this compound.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. For this compound, the risks are multifaceted, encompassing its physical properties and toxicological effects.[3]

2.1. GHS Classification and Toxicological Profile

This compound is classified with the following GHS hazard statements, which dictate the necessary precautions:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

The primary routes of exposure are inhalation, skin contact, and eye contact.[3] The trichloromethyl group is a potential lachrymator and irritant. Upon contact with skin or mucous membranes, the compound can cause significant irritation and inflammation.[1] While acute toxicity data is limited, related compounds suggest that harmful effects could occur if swallowed.[4][5]

2.2. Physical and Chemical Properties

The physical properties of a chemical directly influence its behavior in the laboratory, affecting everything from storage to spill cleanup.

| Property | Value | Source |

| CAS Number | 488-98-2 | [6] |

| Molecular Formula | C₇H₄Cl₃F | [6] |

| Molecular Weight | 213.47 g/mol | [6] |

| Appearance | Clear, colorless liquid | [6] |

| Boiling Point | 75 °C @ 5 mmHg | [6] |

| Density | 1.472 g/cm³ | [6] |

| Flash Point | 102.6 °C | [6] |

| Storage Temp. | 2-8°C | [6] |

Its high density means it is heavier than water, and its relatively high flash point indicates it is a combustible liquid, not highly flammable.[6][7] However, it can ignite if exposed to a sufficiently high-energy ignition source.

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes eliminating hazards first. Where this is not possible, engineering controls and PPE are essential to minimize exposure.

3.1. Engineering Controls: The First Line of Defense

The causality for using engineering controls is simple: they are designed to contain the hazard at the source, preventing it from reaching the user.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[8] This is non-negotiable. The hood's exhaust ventilation is critical to prevent the inhalation of vapors, which can cause respiratory irritation.[1][8]

-

Ventilation Systems: The laboratory itself should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8][9]

-

Eyewash Stations and Safety Showers: These must be located in close proximity to the workstation.[9] Their immediate availability is crucial for the first-aid response to eye or skin contact.

3.2. Personal Protective Equipment (PPE): The Last Barrier

PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical.[10] The selection of PPE must be deliberate and based on the specific risks of the task.

-

Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[11][12] For tasks with a higher risk of splashing, such as large-volume transfers, a full face shield should be worn in addition to goggles.[12][13]

-

Skin Protection:

-

Gloves: Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or immersion, consulting a glove compatibility chart is essential. Always inspect gloves for tears or punctures before use and practice proper removal technique to avoid contaminating your hands.[8] Double-gloving is recommended for added protection.[14]

-

Lab Coat/Apron: A flame-resistant lab coat is required. For tasks involving significant quantities, a chemical-resistant apron should be worn over the lab coat.[12]

-

-

Respiratory Protection: When engineering controls are not sufficient or during a large spill, respiratory protection is necessary.[11] A full-face respirator with organic vapor cartridges is recommended in such scenarios.[1][8] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.[10]

Diagram: PPE Donning and Doffing Protocol

Caption: Logical sequence for donning and doffing PPE to minimize contamination.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to a detailed SOP is a self-validating system for ensuring safety during routine tasks.

4.1. Preparation and Weighing

-

Pre-Task Checklist: Before starting, confirm the fume hood is operational, the necessary PPE is available, and the location of the nearest eyewash station and safety shower is known.

-

Container Inspection: Visually inspect the this compound container for any signs of damage or leakage.

-

Weighing: Conduct all weighing within the fume hood. Tare the receiving vessel on the balance. Uncap the stock bottle and carefully transfer the required amount. Promptly recap the stock bottle.

-

Cleanup: Clean any minor drips or dust within the fume hood immediately using a compatible absorbent material.

4.2. Transfers and Reactions

-

Closed/Contained Systems: Whenever possible, use a closed system (e.g., syringe or cannula transfer) to move the liquid from one vessel to another to minimize vapor release.[7]

-

Ventilation: Ensure the reaction apparatus is adequately vented into the fume hood's exhaust system, especially if heating or refluxing.

-

Monitoring: Never leave a reaction unattended. Monitor for any signs of unexpected reactivity or pressure buildup.

Storage and Incompatibility

Improper storage is a common cause of laboratory incidents. The principle is segregation based on chemical compatibility.

-

Storage Conditions: Store this compound in a tightly sealed, original container in a cool, dry, and well-ventilated area designated for corrosive and combustible materials.[7][8] The recommended storage temperature is 2-8°C.[6]

-

Incompatible Materials: Avoid contact with the following to prevent hazardous reactions:[7]

-

Strong Bases: Can cause a vigorous or violent reaction.

-

Alcohols: May react to form other compounds.

-

Strong Oxidizing Agents: Can lead to a risk of fire or explosion.[9]

-

Water/Moisture: The compound is moisture-sensitive.[7] Exposure to moisture can lead to decomposition, potentially releasing hydrogen chloride gas.

-

Emergency Procedures: A Plan for When Things Go Wrong

A clear, rehearsed emergency plan is critical. The immediate priority is always personnel safety.[15]

6.1. Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and jewelry.[16] Seek immediate medical attention.[17]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[16] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air at once.[17] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth resuscitation if ingestion is suspected).[18] Seek immediate medical attention.[19]

-

Ingestion: Do NOT induce vomiting.[19] Rinse the mouth with water. If the person is conscious, have them drink plenty of water.[5] Never give anything by mouth to an unconscious person.[19] Seek immediate medical attention.

6.2. Spill Response

The response to a spill is dictated by its size and location.

Diagram: Chemical Spill Response Workflow

Caption: Decision workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup (Minor Spill):

-

Alert: Alert personnel in the immediate vicinity.[15]

-

PPE: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and if vapors are significant, a respirator.[4]

-

Contain: Prevent the spill from spreading or entering drains by using an inert absorbent material like vermiculite, sand, or commercial spill pillows.[4] Work from the outside of the spill inwards.

-

Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[4][8]

-

Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

-

Dispose: Seal the container and dispose of it, along with any contaminated PPE, as hazardous waste.[1]

For a major spill, evacuate the area immediately and contact your institution's emergency response team.[15]

Waste Disposal

Chemical waste must be managed responsibly to protect both people and the environment.[5]

-

Collection: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a dedicated, properly labeled, and sealed hazardous waste container.[20]

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

-

Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

-

Disposal: Arrange for pickup and disposal through your institution's certified EHS provider. Never pour this compound down the drain or dispose of it in the regular trash.[20]

Conclusion

Safe handling of this compound is not about fear, but about respect for its chemical properties and potential hazards. By integrating the principles of risk assessment, engineering controls, proper PPE, and emergency preparedness into every workflow, researchers can confidently and safely utilize this valuable compound. The foundation of this system is understanding the causality behind each safety measure, transforming a list of rules into a proactive and self-validating culture of safety.

References

- 1. echemi.com [echemi.com]

- 2. lookchem.com [lookchem.com]

- 3. Chemical risk and safety awareness, perception, and practices among research laboratories workers in Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. lookchem.com [lookchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. hazmatschool.com [hazmatschool.com]

- 11. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 13. epa.gov [epa.gov]

- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 15. safety.fsu.edu [safety.fsu.edu]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. 2-CHLORO-4-FLUOROBENZOTRICHLORIDE - Safety Data Sheet [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2-Fluorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) on 2-Fluorobenzotrichloride. It is designed to equip researchers and professionals in drug development and chemical synthesis with the theoretical knowledge and practical insights necessary to effectively navigate the complexities of this reaction. By elucidating the underlying mechanistic principles and offering detailed experimental frameworks, this document aims to serve as a valuable resource for the synthesis of novel fluorinated and polychlorinated aromatic compounds.

Introduction: The Strategic Importance of this compound in Synthesis

This compound is a versatile synthetic intermediate, distinguished by the presence of both a fluorine atom and a trichloromethyl group on the aromatic ring.[1] These substituents impart unique electronic properties to the molecule, influencing its reactivity and regioselectivity in profound ways. The strategic introduction of additional functional groups onto this scaffold via electrophilic aromatic substitution opens avenues for the creation of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. Understanding the interplay of the directing effects of the existing substituents is paramount for predicting and controlling the outcomes of these reactions.

Theoretical Framework: Unraveling the Directing Effects

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the cumulative electronic effects of the fluorine and trichloromethyl (-CCl₃) substituents. These effects can be dissected into inductive and resonance contributions.

The Duality of the Fluorine Substituent: A Potent Ortho-, Para-Director

The fluorine atom exhibits a dual electronic nature. It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I).[2] However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect).[3] In the context of electrophilic aromatic substitution, the resonance effect of fluorine, although modest, is sufficient to direct incoming electrophiles to the ortho and para positions.[4][5] This is because the resonance donation stabilizes the arenium ion intermediate formed during ortho and para attack. Despite being an ortho-, para-director, the strong inductive effect of fluorine deactivates the ring towards electrophilic attack compared to benzene.[4][5]

The Trichloromethyl Group: A Strong Deactivating and Meta-Directing Influence

The trichloromethyl (-CCl₃) group is a powerful electron-withdrawing group due to the strong inductive effect of the three chlorine atoms.[6] Unlike fluorine, it does not have lone pairs to participate in resonance donation. Consequently, the -CCl₃ group strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director.[3][6] This directing effect arises because the deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.

Predicting Regioselectivity in this compound: A Case of Competing Influences

In this compound, the fluorine atom at position 2 directs incoming electrophiles to positions 3 (ortho), 5 (para), and 6 (ortho). The trichloromethyl group at position 1 directs to positions 3 and 5 (meta). The directing effects of the two substituents are therefore synergistic, both favoring substitution at positions 3 and 5.

However, the fluorine atom is a deactivating ortho-, para-director, while the trichloromethyl group is a strong meta-director. The overall reactivity of the ring is significantly reduced due to the presence of two electron-withdrawing groups. The primary sites of electrophilic attack are predicted to be the positions meta to the strongly deactivating -CCl₃ group and ortho or para to the less deactivating fluorine atom. Therefore, the major products are expected to be the 3- and 5-substituted isomers. Steric hindrance from the bulky -CCl₃ group may disfavor substitution at the 6-position (ortho to fluorine).

Caption: Predicted regioselectivity in the electrophilic aromatic substitution of this compound.

Experimental Protocols: A Practical Guide

The following protocols are representative procedures for common electrophilic aromatic substitution reactions on this compound. These are intended as a starting point for experimental design and may require optimization based on laboratory conditions and desired outcomes.

Nitration of this compound

The introduction of a nitro group is a fundamental transformation in aromatic chemistry. Due to the deactivated nature of the substrate, forcing conditions are typically required.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place this compound (1.0 eq).

-

Cooling: Cool the flask to 0-5 °C in an ice-salt bath.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (98%, 3.0 eq) while maintaining the temperature below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (90%, 1.2 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

-

Addition of Nitrating Mixture: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to isolate the isomeric nitro-2-fluorobenzotrichlorides.

Halogenation of this compound (Bromination Example)

Direct halogenation of deactivated aromatic rings often requires a Lewis acid catalyst.

Protocol:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask, add a Lewis acid catalyst such as iron(III) bromide (FeBr₃, 0.1 eq) or aluminum chloride (AlCl₃, 1.1 eq).

-

Addition of Halogenating Agent: Slowly add a solution of bromine (1.1 eq) in the same solvent to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated if necessary, but this may lead to side products.

-

Work-up: Quench the reaction by carefully adding it to an aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extraction, Washing, Drying, and Concentration: Follow the procedures outlined in the nitration protocol.

-

Purification: Purify the crude product by column chromatography or distillation under reduced pressure.

Sulfonation of this compound

Sulfonation of deactivated rings typically requires fuming sulfuric acid.

Protocol:

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a thermometer, carefully add this compound (1.0 eq) to fuming sulfuric acid (20-30% SO₃, 5.0 eq) at 0 °C.

-

Reaction: Slowly heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Isolation: The sulfonic acid product may precipitate from the aqueous solution. If not, it can often be "salted out" by adding a saturated solution of sodium chloride.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Friedel-Crafts Reactions: A Note on Limitations

Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly deactivated aromatic rings like this compound.[7] The combination of the electron-withdrawing fluorine and trichloromethyl groups renders the ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in these reactions.[1] Attempts to perform Friedel-Crafts reactions on this substrate are likely to result in no reaction or decomposition under the harsh Lewis acid conditions.

Data Presentation: Expected Outcomes and Isomer Distribution

The primary products of electrophilic aromatic substitution on this compound are expected to be the 3- and 5-substituted isomers. The ratio of these isomers will depend on the specific electrophile and reaction conditions.

| Reaction | Major Products | Expected Isomer Ratio (Approximate) |

| Nitration | 3-Nitro-2-fluorobenzotrichloride | 3-isomer favored over 5-isomer |

| 5-Nitro-2-fluorobenzotrichloride | ||

| Bromination | 3-Bromo-2-fluorobenzotrichloride | 3-isomer favored over 5-isomer |

| 5-Bromo-2-fluorobenzotrichloride | ||

| Sulfonation | This compound-3-sulfonic acid | 3-isomer favored over 5-isomer |

| This compound-5-sulfonic acid |

Note: The expected isomer ratios are qualitative predictions based on electronic and steric effects. Actual experimental results may vary and should be determined by analytical techniques such as GC-MS, HPLC, and NMR spectroscopy.

Visualization of a General Experimental Workflow

The following diagram illustrates a typical workflow for an electrophilic aromatic substitution reaction on this compound, followed by work-up and purification.

Caption: A generalized workflow for the synthesis and purification of substituted this compound derivatives.

Conclusion: Navigating the Synthesis with Precision

The electrophilic aromatic substitution of this compound presents a challenging yet rewarding synthetic endeavor. A thorough understanding of the competing directing effects of the fluorine and trichloromethyl substituents is crucial for predicting and controlling the regiochemical outcome. While the deactivated nature of the ring necessitates carefully chosen and often forcing reaction conditions, the protocols and theoretical framework provided in this guide offer a solid foundation for researchers to build upon. By applying these principles and methodologies, scientists can unlock the potential of this compound as a key building block in the synthesis of novel and valuable chemical entities.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals with 2-Fluorobenzotrichloride

Introduction: The Strategic Role of 2-Fluorobenzotrichloride in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enhancing therapeutic efficacy. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Consequently, fluorinated building blocks are indispensable tools for medicinal chemists.

This compound (CAS 488-98-2), also known as 1-Fluoro-2-(trichloromethyl)benzene, is a versatile and highly reactive intermediate.[3] While not typically incorporated directly into a final drug structure, its trichloromethyl group serves as a synthetic handle, readily converted into other crucial functional groups. Its most significant application lies in its role as a stable precursor to 2-fluorobenzoic acid and its derivatives, which are pivotal intermediates in the synthesis of numerous pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its transformation into key intermediates and their subsequent application in the synthesis of pharmaceutically relevant scaffolds. We will detail the causality behind experimental choices, provide validated protocols, and illustrate the logical flow from this primary building block to advanced pharmaceutical precursors.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is essential for its safe and effective use in synthesis. The molecule consists of a benzene ring substituted with a fluorine atom and a trichloromethyl group, a combination that dictates its reactivity.

Key Reactive Sites:

-

Trichloromethyl (-CCl₃) Group: This is the primary site of reaction. It is an excellent leaving group and is readily susceptible to nucleophilic substitution, most notably hydrolysis to form a carboxylic acid.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the -CCl₃ and fluoro groups makes it less reactive than benzene itself.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 488-98-2 | [3] |

| Molecular Formula | C₇H₄Cl₃F | [3] |

| Molecular Weight | 213.46 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 75 °C @ 5 mmHg | [3] |

| Density | ~1.472 g/cm³ | [3] |

| Refractive Index | n20/D 1.543 | [3] |

| Storage | 2 - 8 °C | [3] |

Core Synthetic Pathways and Pharmaceutical Applications

The primary value of this compound is its efficient conversion into more synthetically versatile intermediates. The following diagram illustrates its central role and the pathways to key pharmaceutical precursors.

Caption: Synthetic utility of this compound.

Key Transformation: Hydrolysis to 2-Fluorobenzoic Acid

The most fundamental and critical transformation of this compound is its hydrolysis to 2-Fluorobenzoic acid. The trichloromethyl group is sequentially hydrolyzed, passing through a benzoyl chloride intermediate, to yield the stable carboxylic acid.[4] This reaction can be catalyzed by Lewis acids or conducted under alkaline conditions.[5][6] The resulting 2-Fluorobenzoic acid is a widely used building block for pharmaceuticals.[2][7][8]

Protocol 1: Catalytic Hydrolysis of this compound

This protocol is adapted from established methods for benzotrichloride hydrolysis, which proceed efficiently in the presence of a catalyst like zinc chloride.[5][9] The catalyst facilitates the cleavage of the C-Cl bonds, allowing the reaction to occur at a controlled rate and moderate temperature.

Materials:

-

This compound (1.0 eq.)

-

Anhydrous Zinc Chloride (ZnCl₂) (0.05 eq.)